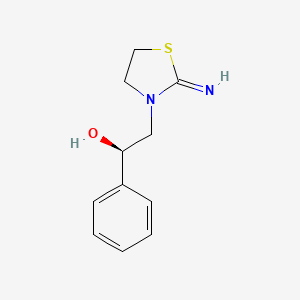
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol is a chemical compound that features a thiazolidine ring, an imine group, and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol typically involves the reaction of a thiazolidine derivative with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base to facilitate the formation of the imine group. The specific synthetic route may vary depending on the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenylethanol moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenylethanol derivatives.
Scientific Research Applications
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiazolidine ring may also interact with biological membranes or receptors, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol: shares structural similarities with other thiazolidine derivatives and phenylethanol compounds.
Thiazolidine derivatives: Compounds with a thiazolidine ring, such as thiazolidinediones, which are used as antidiabetic agents.
Phenylethanol derivatives: Compounds with a phenylethanol moiety, such as phenylephrine, which is used as a decongestant.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidine ring, an imine group, and a phenylethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(1R)-2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol |
InChI |
InChI=1S/C11H14N2OS/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2/t10-/m0/s1 |
InChI Key |
UTHQDRBQLOYOFO-JTQLQIEISA-N |
Isomeric SMILES |
C1CSC(=N)N1C[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1CSC(=N)N1CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















